5-(2-chlorophenyl)-1H-1,2,3-triazole
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Overview
Description
5-(2-chlorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 2-chlorophenyl azide with an alkyne under copper-catalyzed conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl-triazole compounds.
Scientific Research Applications
5-(2-chlorophenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(2-chlorophenyl)furan-2-carbohydrazide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
5-(2-chlorophenyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern and the presence of the triazole ring. This structure imparts distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
369363-58-6 |
---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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